![molecular formula C23H17FN4O3S B2453720 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226436-02-7](/img/no-structure.png)
1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H17FN4O3S and its molecular weight is 448.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown the antimicrobial potential of compounds similar to 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione. For instance, studies have demonstrated the antimicrobial activity against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis for certain derivatives of thieno[2,3-d]pyrimidine. The effectiveness of these compounds is comparable to established drugs like Metronidazole and Streptomycin (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Antioxidant Properties
Another significant area of research is the antioxidant potential of thieno[2,3-d]pyrimidine derivatives. Studies have shown that specific derivatives exhibit substantial radical scavenging capabilities, which are influenced by the presence of electron-donating and electron-withdrawing substituents on the thienopyrimidine ring. These findings are significant for developing antioxidant therapies (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Fluorescent Properties
The fluorescent properties of thieno[2,3-d]pyrimidine derivatives have been explored, with studies indicating that certain compounds exhibit intense blue to yellow-green fluorescence in solutions. This property is crucial for applications in fluorescent imaging and molecular probes (Ho & Yao, 2009).
GnRH Receptor Antagonism
Research into thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists to treat reproductive diseases has been conducted. These studies emphasize the importance of specific substituent groups for good receptor binding activity, contributing to the development of treatments for reproductive health issues (Guo et al., 2003).
Potential as Herbicide
A study focused on the optimization of thieno[2,3-d]pyrimidine-2,4-dione derivatives as protoporphyrinogen IX oxidase inhibitors indicates potential applications in the field of herbicides. This research shows the efficacy of these compounds in controlling a wide spectrum of weeds, presenting an alternative approach to agricultural herbicide development (Wang et al., 2021).
Mécanisme D'action
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The compound interacts with PPARδ/β, acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with PPARδ/β triggers a series of intracellular events, leading to changes in gene expression.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially enhance the compound’s bioavailability.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-ethylbenzoyl hydrazide and ethyl chloroformate. The second intermediate is 3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which is synthesized from 2-fluorobenzaldehyde and 2-aminothiophenol. The third intermediate is 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione, which is synthesized by coupling the first two intermediates using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "4-ethylbenzoyl hydrazide", "ethyl chloroformate", "2-fluorobenzaldehyde", "2-aminothiophenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: 4-ethylbenzoyl hydrazide is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding mixed anhydride. This is then reacted with sodium azide to form the azide intermediate, which is then reduced with triphenylphosphine to form the desired carboxylic acid.", "Synthesis of 3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: 2-fluorobenzaldehyde is reacted with 2-aminothiophenol in the presence of acetic acid to form the corresponding Schiff base. This is then cyclized using sodium acetate and acetic anhydride to form the thienopyrimidine intermediate, which is then oxidized with hydrogen peroxide to form the final product.", "Synthesis of 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione: The first two intermediates are coupled using DCC and DMAP in the presence of dichloromethane to form the desired product. The product is then purified using column chromatography to obtain the final compound." ] } | |
Numéro CAS |
1226436-02-7 |
Formule moléculaire |
C23H17FN4O3S |
Poids moléculaire |
448.47 |
Nom IUPAC |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O3S/c1-2-14-7-9-15(10-8-14)21-25-19(31-26-21)13-27-18-11-12-32-20(18)22(29)28(23(27)30)17-6-4-3-5-16(17)24/h3-12H,2,13H2,1H3 |
Clé InChI |
UKLJKTLTPOTUCC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



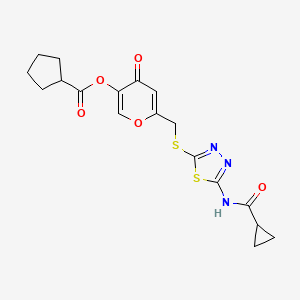


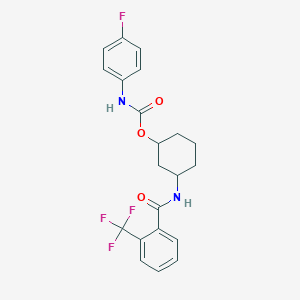
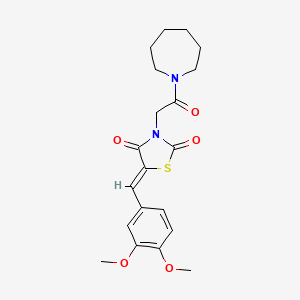


![1-(2,5-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2453646.png)
![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)
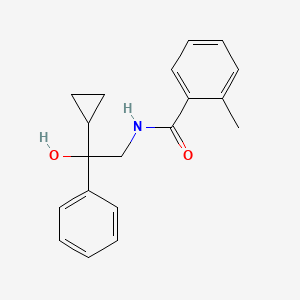

![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)
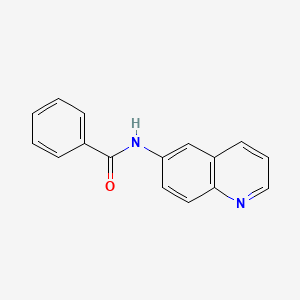
![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2453656.png)